2-chlorophenyl 2-oxo-2H-chromene-3-carboxylate
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Overview
Description
2-chlorophenyl 2-oxo-2H-chromene-3-carboxylate, also known as CPOC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CPOC is a derivative of coumarin, a naturally occurring compound found in many plants, and has been shown to possess a range of biological activities that make it a valuable tool for investigating various biochemical and physiological processes.
Mechanism of Action
The mechanism of action of 2-chlorophenyl 2-oxo-2H-chromene-3-carboxylate is not fully understood, but studies have suggested that it may act by inhibiting enzymes involved in various biochemical processes. For example, 2-chlorophenyl 2-oxo-2H-chromene-3-carboxylate has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, molecules that play a role in inflammation and pain.
Biochemical and Physiological Effects:
2-chlorophenyl 2-oxo-2H-chromene-3-carboxylate has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 2-chlorophenyl 2-oxo-2H-chromene-3-carboxylate has been shown to possess antioxidant activity, which may help to protect cells from damage caused by free radicals. 2-chlorophenyl 2-oxo-2H-chromene-3-carboxylate has also been shown to have an effect on the immune system, modulating the activity of immune cells such as T cells and macrophages.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-chlorophenyl 2-oxo-2H-chromene-3-carboxylate in lab experiments is its versatility. 2-chlorophenyl 2-oxo-2H-chromene-3-carboxylate can be easily synthesized and modified to produce derivatives with different biological activities. However, one of the limitations of using 2-chlorophenyl 2-oxo-2H-chromene-3-carboxylate is its potential toxicity. Studies have shown that high concentrations of 2-chlorophenyl 2-oxo-2H-chromene-3-carboxylate can be toxic to cells, and care must be taken when using it in experiments.
Future Directions
There are many potential future directions for research involving 2-chlorophenyl 2-oxo-2H-chromene-3-carboxylate. One area of interest is in the development of 2-chlorophenyl 2-oxo-2H-chromene-3-carboxylate derivatives with improved biological activity. Another potential direction is in the investigation of the mechanism of action of 2-chlorophenyl 2-oxo-2H-chromene-3-carboxylate, which could lead to the development of new drugs for the treatment of various diseases. Additionally, the use of 2-chlorophenyl 2-oxo-2H-chromene-3-carboxylate in combination with other drugs or therapies is an area that warrants further investigation.
Synthesis Methods
The synthesis of 2-chlorophenyl 2-oxo-2H-chromene-3-carboxylate can be achieved through a variety of methods, including the reaction of 2-chlorophenylacetic acid with coumarin in the presence of a catalyst such as sulfuric acid. Other methods include the use of acetic anhydride or acetyl chloride as acylating agents, and the use of different catalysts such as phosphorus pentoxide or aluminum chloride. The choice of method depends on the desired yield and purity of the final product.
Scientific Research Applications
2-chlorophenyl 2-oxo-2H-chromene-3-carboxylate has been shown to have a range of biological activities that make it a valuable tool for investigating various biochemical and physiological processes. One of the most promising applications of 2-chlorophenyl 2-oxo-2H-chromene-3-carboxylate is in the field of cancer research. Studies have shown that 2-chlorophenyl 2-oxo-2H-chromene-3-carboxylate can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-chlorophenyl 2-oxo-2H-chromene-3-carboxylate has also been shown to possess anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
properties
IUPAC Name |
(2-chlorophenyl) 2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClO4/c17-12-6-2-4-8-14(12)21-16(19)11-9-10-5-1-3-7-13(10)20-15(11)18/h1-9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRDKICTXWWATK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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